molecular formula C24H19FN4O4S B12139607 1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12139607
M. Wt: 478.5 g/mol
InChI Key: APMBUARKQMAXHS-UHFFFAOYSA-N
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Description

1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrroloquinoxaline core, a dimethoxyphenyl group, and a fluorobenzenesulfonyl moiety

Preparation Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrroloquinoxaline core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Fluorobenzenesulfonyl Moiety: This step involves the sulfonylation of the intermediate compound with a fluorobenzenesulfonyl chloride reagent.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl moiety, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: Its structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its application, such as its use as a therapeutic agent or a biochemical probe.

Comparison with Similar Compounds

1-(2,4-dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:

    1-(2,4-dimethoxyphenyl)-3-(4-chlorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: This compound has a chlorobenzenesulfonyl group instead of a fluorobenzenesulfonyl group, which may affect its reactivity and biological activity.

    1-(2,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine:

Properties

Molecular Formula

C24H19FN4O4S

Molecular Weight

478.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H19FN4O4S/c1-32-15-9-12-19(20(13-15)33-2)29-23(26)22(34(30,31)16-10-7-14(25)8-11-16)21-24(29)28-18-6-4-3-5-17(18)27-21/h3-13H,26H2,1-2H3

InChI Key

APMBUARKQMAXHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N)OC

Origin of Product

United States

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